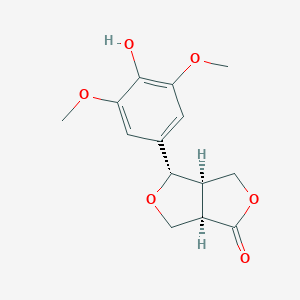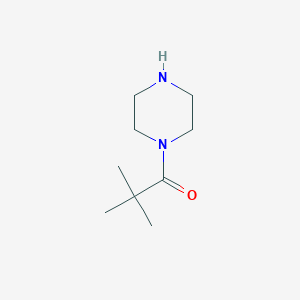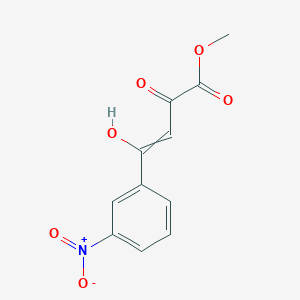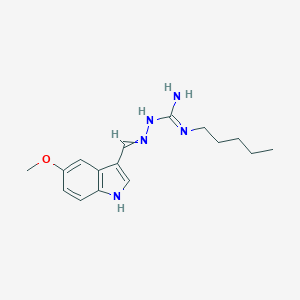
Tegaserod
Übersicht
Beschreibung
Tegaserod is a small molecule drug that acts as a serotonin-4 (5-HT4) receptor agonist. It is primarily used for the treatment of irritable bowel syndrome with constipation (IBS-C) in women under the age of 65 . This compound was initially approved by the United States Food and Drug Administration in 2002 but was withdrawn from the market in 2007 due to concerns about potential cardiovascular risks . It was reintroduced in 2019 with restricted use .
Wissenschaftliche Forschungsanwendungen
Tegaserod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Serotoninrezeptoragonisten und deren Wechselwirkungen zu untersuchen.
Biologie: Die Forschung an this compound trägt zum Verständnis der Rolle von Serotoninrezeptoren bei der gastrointestinalen Motilität und Funktion bei.
5. Wirkmechanismus
This compound wirkt als Motilitätsstimulans, indem es die 5-HT4-Rezeptoren im enterischen Nervensystem des Magen-Darm-Trakts aktiviert . Diese Aktivierung führt zur Freisetzung von Neurotransmittern wie Calcitonin-Gen-verwandtem Peptid, das den Peristaltikreflex und die Darmbakteriensekretion stimuliert . Darüber hinaus hemmt this compound die viszerale Sensibilität, wodurch Bauchschmerzen reduziert werden .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig in seiner doppelten Wirkung als sowohl 5-HT4-Rezeptoragonist als auch 5-HT2B-Rezeptorantagonist . Diese doppelte Wirkung trägt zu seiner Wirksamkeit bei der Behandlung von IBS-C und seinem Potenzial in anderen therapeutischen Bereichen wie der Krebsforschung bei .
Wirkmechanismus
Target of Action
Tegaserod is a selective partial agonist of the serotonin 5-HT4 receptor . The 5-HT4 receptors are primarily found in the smooth muscle cells of the gastrointestinal wall .
Mode of Action
This compound interacts with the 5-HT4 receptors, stimulating gut motility and reducing visceral sensitivity and pain . It acts on these receptors in the gastrointestinal wall to facilitate actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut .
Biochemical Pathways
This compound’s action on the 5-HT4 receptors affects the biochemical pathways related to gastrointestinal motility. The activation of these receptors leads to the facilitation of acetylcholine release and the stimulation of peristaltic reflex, enhancing gastric emptying and reducing transit time .
Pharmacokinetics
This compound exhibits rapid absorption from the small intestine, and its bioavailability is about 10% under fasted conditions . Meal ingestion decreases its bioavailability . It is approximately 98% bound to plasma proteins . This compound is metabolized mainly via two pathways: presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation, and direct glucuronidation . Approximately two-thirds of the orally administered dose of this compound is excreted unchanged in faeces, with the remainder excreted in urine, primarily as metabolites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of gastrointestinal motility and the reduction of visceral sensitivity and pain . In the context of cancer, this compound has been found to inhibit the proliferation of certain cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, meal ingestion can decrease its bioavailability . Additionally, the drug’s effectiveness can vary based on the individual’s genetic makeup. For example, the frequency of the L/L genotype in the serotonin transporter gene-linked polymorphic region was significantly higher in patients with constipation than in controls .
Biochemische Analyse
Biochemical Properties
Tegaserod acts as a selective partial agonist at the serotonin 5-HT4 receptor . It binds with high affinity to human 5-HT4 receptors in vitro, but has negligible activity at other serotonin receptor subtypes or muscarinic, histaminergic, adrenergic, dopaminergic, or opiate receptors . The effects of this compound on the gastrointestinal system include stimulation of motility in both the upper and lower tract, and inhibition of visceral sensitivity/pain .
Cellular Effects
This compound has been found to induce apoptosis in murine and human malignant melanoma cell lines . Its anti-melanoma apoptosis-inducing effects were uncoupled from serotonin signaling and attributed to PI3K/Akt/mTOR signaling inhibition . Specifically, this compound blunted S6 phosphorylation in both BRAF V600E and BRAF wildtype (WT) melanoma cell lines .
Molecular Mechanism
This compound’s mechanism of action involves acting on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall . This action facilitates esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . In the context of cancer, this compound has been found to blunt PI3K/Akt/mTOR signaling and decrease S6 phosphorylation .
Temporal Effects in Laboratory Settings
This compound exhibits rapid absorption from the small intestine, and is excreted unchanged in the faeces and as metabolites in the urine . Diarrhoea has been associated with this compound in clinical trials, usually occurring in the first week of treatment . There were no apparent changes in the tolerability profile with extended this compound treatment (≤12 months) .
Metabolic Pathways
This compound is metabolized mainly via two pathways. The first is a presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of this compound, 5-methoxyindole-3-carboxylic acid glucuronide (M 29.0) . The second is direct glucuronidation which leads to generation of three isomeric N-glucuronides .
Transport and Distribution
This compound exhibits rapid absorption from the small intestine . It is approximately 98% bound to plasma proteins, primarily to α1-acid glycoprotein, and has a volume of distribution at steady-state of 368 ± 223L .
Subcellular Localization
Given its mechanism of action on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall, it is likely that this compound is localized in these areas .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tegaserod folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren trägt zur Skalierung der Produktion bei und sorgt gleichzeitig für Konsistenz .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tegaserod unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen beinhalten häufig die Verwendung starker Basen oder Säuren, um die Reaktion zu ermöglichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die häufig polarer und wasserlöslicher sind als die Ausgangssubstanz .
Vergleich Mit ähnlichen Verbindungen
Lactulose: Used for chronic constipation but works through a different mechanism by drawing water into the bowel.
Prucalopride: Another 5-HT4 receptor agonist used for chronic constipation but with a different safety profile.
Uniqueness of Tegaserod: this compound is unique in its dual action as both a 5-HT4 receptor agonist and a 5-HT2B receptor antagonist . This dual action contributes to its effectiveness in treating IBS-C and its potential in other therapeutic areas such as cancer research .
Eigenschaften
IUPAC Name |
1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKZGMPCYNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
189188-57-6 (maleate) | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045955 | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145158-71-0 | |
| Record name | Tegaserod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145158-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


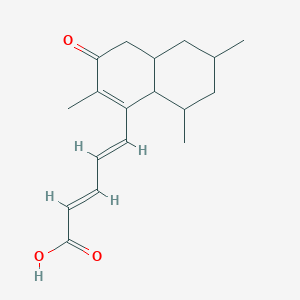
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
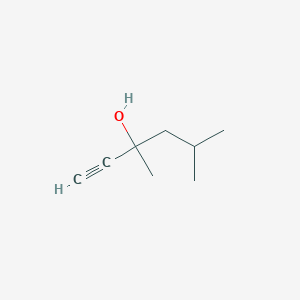

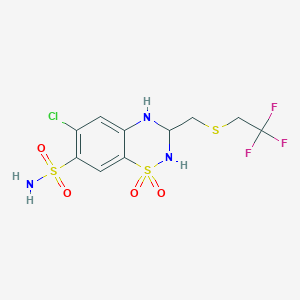
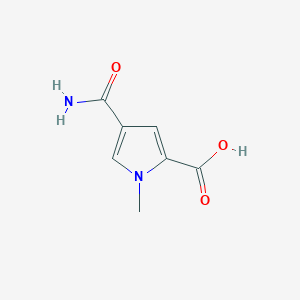

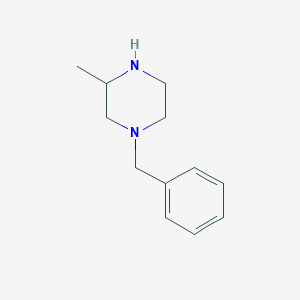
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
